molecular formula C10H16ClNO B2604610 (2R)-2-amino-4-phenylbutan-1-ol hydrochloride CAS No. 151005-63-9

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride

Cat. No.: B2604610
CAS No.: 151005-63-9
M. Wt: 201.69
InChI Key: ONNNMSBSLSBRGI-HNCPQSOCSA-N
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Description

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by amination. One common method involves the reduction of 4-phenyl-2-butanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation processes or the use of continuous flow reactors to enhance reaction efficiency and yield. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4, CrO3, and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism by which (2R)-2-amino-4-phenylbutan-1-ol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and alcohol groups can form hydrogen bonds and other interactions with target molecules, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of the compound, with a different three-dimensional arrangement.

    4-phenyl-2-butanone: A precursor in the synthesis of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride.

    2-amino-4-phenylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an alcohol group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(2R)-2-amino-4-phenylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNNMSBSLSBRGI-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151005-63-9
Record name (2R)-2-amino-4-phenylbutan-1-ol hydrochloride
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